![molecular formula C24H20ClN5O3 B4061501 4-(4-chlorophenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B4061501.png)
4-(4-chlorophenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone
Overview
Description
4-(4-chlorophenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone is a chemical compound that has been widely studied for its potential use in scientific research. The compound is a phthalazinone derivative that exhibits a number of interesting biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Polymer Science and Engineering
The incorporation of phthalazinone moieties into polymers has been shown to enhance their thermal stability, solubility, and mechanical properties. For instance, novel cyano-containing poly(arylene ether)s with phthalazinone segments demonstrate improved solubility and glass transition temperatures, making them suitable as matrix resins for high-performance polymeric materials due to their excellent thermal stability and low water absorption characteristics (Yu et al., 2010). Additionally, phthalazinone poly(aryl ether sulfone ketone)s with carboxyl groups exhibit high thermal stability and can be processed into flexible, transparent films, indicating their potential as high-performance engineering thermoplastics (Xuan et al., 2003).
Materials Science
Phthalazinone-based rigid-rod networks have been developed, displaying exceptional thermostability. The synthesis of unsymmetrical bisphthalonitrile-functional phthalazinones allows for the formation of networks with superior thermal properties and long-term thermo-oxidative stabilities, suggesting their application in areas requiring materials with high thermal resistance (Yu et al., 2012).
Medicinal Chemistry
The synthesis and evaluation of triazine derivatives bearing a piperazine moiety have demonstrated significant antitumor activities against breast cancer cells, highlighting the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2014). Additionally, novel 4-benzylamino-1-chloro-6-substituted phthalazines have been synthesized and shown to inhibit phosphodiesterase 5 (PDE5), with some derivatives displaying potent vasorelaxant effects, which may contribute to the development of new treatments for diseases related to vascular dysfunction (Watanabe et al., 1998).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(2-nitro-5-piperazin-1-ylphenyl)phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O3/c25-17-7-5-16(6-8-17)23-19-3-1-2-4-20(19)24(31)29(27-23)22-15-18(9-10-21(22)30(32)33)28-13-11-26-12-14-28/h1-10,15,26H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWBIMARBPLUTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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